molecular formula C11H13ClN2O4 B8410840 3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester

3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester

Cat. No.: B8410840
M. Wt: 272.68 g/mol
InChI Key: GOTHDKFHVUDJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester is a useful research compound. Its molecular formula is C11H13ClN2O4 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13ClN2O4

Molecular Weight

272.68 g/mol

IUPAC Name

methyl 3-[(5-chloro-2-nitrophenyl)methylamino]propanoate

InChI

InChI=1S/C11H13ClN2O4/c1-18-11(15)4-5-13-7-8-6-9(12)2-3-10(8)14(16)17/h2-3,6,13H,4-5,7H2,1H3

InChI Key

GOTHDKFHVUDJKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4 Å molecular sieve powder (16.9 g) and lithium hydroxide monohydrate (1.80 g, 43 mmol) in N,N-dimethylformamide (100 ml) was stirred at room temperature for 20 minutes. β-Alanine methyl ester hydrochloride (5.0 g, 35.8 mmol) was added and the mixture stirred for a further 45 minutes. 2-(Bromomethyl)-4-chloro-1-nitrobenzene (J. Het. Chem. 1972; 9(1), 119–22) (8.98 g, 35.8 mmol) was added and the reaction stirred at room temperature for 16 hours. The mixture was filtered, the filtrate diluted with ethyl acetate (150 ml), then washed with brine (3×150 ml) and extracted with 2N hydrochloric acid (2×75 ml). The combined acidic extracts were basified using sodium carbonate, then extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulphate and evaporated under reduced pressure to afford the title compound, 1.29 g.
[Compound]
Name
powder
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.98 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.